5-Methoxybenzene-1,3-diamine
Overview
Description
5-Methoxybenzene-1,3-diamine, also known as 5-MDA, is an organic compound belonging to the class of aromatic diamines. It is a colorless, water-soluble liquid with a sweet, pungent odor. 5-MDA is widely used as a reagent in organic synthesis, as a dye intermediate, and as a catalyst in the manufacture of pharmaceuticals and fine chemicals. It has also been used in the synthesis of novel materials, such as polymers and nanocomposites.
Scientific Research Applications
Synthesis of N-Arylbenzene-1,2-diamines
5-Methoxybenzene-1,3-diamine can be used in the synthesis of N-arylbenzene-1,2-diamines . The selective synthesis of N-arylbenzene-1,2-diamines has been studied by irradiating 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .
Synthesis of 1-Arylbenzimidazoles
5-Methoxybenzene-1,3-diamine can also be used in the synthesis of 1-arylbenzimidazoles . The irradiation of 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors
Compounds with 1-phenyl-1H-benzimidazole skeleton, which can be synthesized from 5-Methoxybenzene-1,3-diamine, have been studied for the applications of platelet-derived growth factor receptor (PDGFR) inhibitors .
Cyclooxygenase (COX) Inhibitors
These compounds have also been studied for their potential as cyclooxygenase (COX) inhibitors .
Phosphodiesterase 10A Inhibitors
In addition, they have been researched for their use as phosphodiesterase 10A inhibitors .
Optoelectronic Materials
Compounds derived from 5-Methoxybenzene-1,3-diamine have been used in the development of many optoelectronic materials .
OLED Applications
1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), a compound that can be synthesized from N-Aryl-1,2-phenylenediamines, is an important electronic material for OLED applications that is still widely used nowadays .
Mechanism of Action
Target of Action
As a derivative of benzene, it may interact with various biological targets through electrophilic aromatic substitution .
Mode of Action
The mode of action of 5-Methoxybenzene-1,3-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes deprotonation, yielding a substituted benzene ring .
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
As a benzene derivative, it may cause changes at the molecular level through electrophilic aromatic substitution . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxybenzene-1,3-diamine. For instance, the compound is soluble in alcohol-based solvents and slightly soluble in water . Therefore, the solvent used can affect its action and efficacy. Additionally, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
5-methoxybenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDIDKTWHOYFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512526 | |
Record name | 5-Methoxybenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100-96-9 | |
Record name | 5-Methoxybenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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